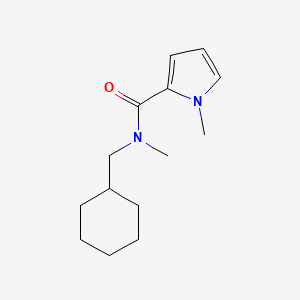
(2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as bromo-dragonfly, is a synthetic hallucinogen that belongs to the phenethylamine family. It was first synthesized in the late 1990s and gained popularity as a recreational drug in the early 2000s. However, due to its high potency and potential for adverse effects, it is now classified as a Schedule I substance in many countries. Despite its controversial nature, bromo-dragonfly has also been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
Bromo-dragonfly acts as a partial agonist at the 5-HT2A serotonin receptor, which is thought to be responsible for its hallucinogenic effects. It also affects other serotonin receptors, including 5-HT2B and 5-HT2C, as well as dopamine receptors. The precise mechanism of action of (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly is not fully understood, but it is thought to involve the modulation of neurotransmitter release and signaling pathways in the brain.
Biochemical and Physiological Effects:
Bromo-dragonfly has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. In addition to its hallucinogenic effects, (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly has been shown to have analgesic and anti-inflammatory properties, which may make it a useful therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Bromo-dragonfly has several advantages as a research tool, including its unique chemical structure and mechanism of action. It has been shown to be a potent and selective agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly also has several limitations, including its high potency and potential for adverse effects. It must be used with caution and under strict laboratory conditions to ensure the safety of researchers.
Zukünftige Richtungen
There are several potential future directions for research on (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly. One area of interest is its potential use as a therapeutic agent for mental health disorders, particularly depression and anxiety. Further studies are needed to determine its safety and efficacy in human clinical trials. Another area of interest is its use as a research tool for studying the role of serotonin receptors in the brain. New techniques and technologies may allow researchers to gain a better understanding of the complex interactions between neurotransmitters and their receptors, which could lead to the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly involves several steps, starting with the reaction of 2,5-dimethoxyphenylacetonitrile with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with 1-bromo-3-chloropropane to yield the intermediate compound, which is subsequently treated with pyrrolidine and acetic acid to form the final product. The synthesis of (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Bromo-dragonfly has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has been shown to have a unique mechanism of action that differs from traditional antidepressants, which may make it a promising alternative for patients who do not respond to conventional treatments. Additionally, (2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanonefly has been studied for its potential use in neuroscience research, as it has been shown to affect serotonin receptors in the brain.
Eigenschaften
IUPAC Name |
(2-bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUDCYLGBKNWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)
![3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)


![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511799.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511810.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511817.png)